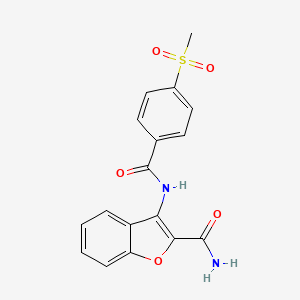

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often involve the use of palladium-catalyzed C-H arylation and transamidation chemistry to introduce various substituents at specific positions on the benzofuran scaffold .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and improve the overall efficiency of the synthesis .

Analyse Des Réactions Chimiques

C–H Arylation Reactions

The benzofuran core undergoes directed C–H arylation at the C3 position, enabled by an 8-aminoquinoline directing group. This reaction is pivotal for introducing diverse aryl or heteroaryl substituents.

Mechanism and Conditions

-

Catalyst : Pd(OAc)₂ or PdCl₂ (1–5 mol%)

-

Ligand : 8-Aminoqinoline (stoichiometric)

-

Aryl Halides : Aryl iodides or bromides (e.g., 4-iodotoluene, 3-bromopyridine)

-

Solvent : DMF or DMSO at 80–120°C

Table 1: Representative C–H Arylation Examples

| Aryl Halide | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂ | 100 | 88 |

| 3-Bromopyridine | PdCl₂ | 120 | 76 |

| 2-Iodothiophene | Pd(OAc)₂ | 80 | 92 |

Transamidation Reactions

The carboxamide group participates in one-pot transamidation to diversify the benzofuran scaffold. This reaction replaces the 8-aminoquinoline directing group with other amines.

Key Steps

-

Cleavage : The directing group is removed via acidic hydrolysis.

-

Amidation : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in the presence of N-acyl-Boc-carbamates.

Table 2: Transamidation Efficiency

| Amine | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methylamine | 6 | 85 |

| Piperidine | 8 | 78 |

| Benzylamine | 12 | 69 |

Oxidation and Reduction Reactions

The methylsulfonyl group (-SO₂CH₃) influences redox behavior:

-

Oxidation : Converts sulfides to sulfones under strong oxidizers (e.g., KMnO₄, H₂O₂/AcOH).

-

Reduction : LiAlH₄ or NaBH₄ selectively reduces amide bonds without affecting sulfonyl groups .

Notable Observations :

-

Oxidation of the benzofuran core is limited due to electron-withdrawing effects of the sulfonyl group.

-

Reduction of the carboxamide to amine requires harsh conditions (e.g., BH₃·THF, 80°C) .

Functional Group Interconversions

The benzamido linkage (-NHCO-) undergoes hydrolysis and substitution:

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that benzofuran derivatives, including 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, exhibit significant anticancer properties. A study reported that various benzofuran-2-carboxamide derivatives showed cytotoxic effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC50 values ranging from 1.48 µM to 47.02 µM . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | X |

| This compound | NCI-H23 | Y |

Immunomodulatory Effects

Benzofuran derivatives have been investigated for their immunomodulatory effects. A functional screening identified C4 and C5-substituted benzofurans as effective inhibitors of CCL20-induced chemotaxis, suggesting potential applications in inflammatory diseases . This property could be leveraged in developing treatments for conditions characterized by excessive inflammation.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methodologies, including directed C–H arylation and transamidation processes. These methods allow for the introduction of diverse substituents at the C3 position of the benzofuran scaffold, enhancing the compound's pharmacological profile .

Case Studies

Several studies have highlighted the effectiveness of benzofuran derivatives in preclinical models:

- Study on Anticancer Activity : A recent investigation into a series of benzofurans revealed that compounds with specific substitutions exhibited superior activity against cancer cell lines, indicating that structural modifications can significantly influence biological outcomes .

- Immunomodulatory Screening : Another study focused on the immunomodulatory properties of benzofurans, demonstrating their potential as therapeutic agents in managing autoimmune conditions .

Mécanisme D'action

The mechanism of action of 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but the compound’s structure allows it to interact with a wide range of biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide: This compound has similar structural features and exhibits antiproliferative activity.

Methoxsalen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.

Uniqueness

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylsulfonyl group, in particular, contributes to its antibacterial and antiviral properties .

Activité Biologique

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16N2O4S

- Molecular Weight : 336.37 g/mol

The presence of the methylsulfonyl group is significant as it may enhance the compound's solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran moiety can interact with cellular receptors and enzymes, potentially modulating their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, leading to increased potency in biological assays.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown promising results in inhibiting ischemic cell death in cardiac myocytes, suggesting a potential role in cancer therapy . The introduction of sulfur atoms in benzofuran rings has been noted to enhance inhibitory potency against cancer cells, with some derivatives achieving low EC50 values (e.g., EC50 = 0.532 μM) .

Antimicrobial Activity

In addition to anticancer effects, there is evidence supporting the antimicrobial activity of benzofuran derivatives. Compounds containing similar structural motifs have demonstrated effectiveness against various bacterial strains, indicating potential therapeutic applications in treating infections . The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups, such as sulfonyl moieties, can significantly enhance antibacterial efficacy .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group modifications. The biological evaluation of synthesized compounds often includes assays for cytotoxicity against cancer cell lines and tests for antimicrobial activity.

A notable study synthesized various benzofuran derivatives and evaluated their biological activities. The results indicated that modifications at the benzofuran ring could lead to enhanced anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Comparative Studies

Propriétés

IUPAC Name |

3-[(4-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-25(22,23)11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMELWNWVKVSYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.